molecular formula C15H15N3O2 B2595910 N-(3-methylphenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide CAS No. 499111-38-5

N-(3-methylphenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide

Cat. No.: B2595910
CAS No.: 499111-38-5
M. Wt: 269.304
InChI Key: COVIFKBNHFMWIZ-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-N’-[(pyridin-4-yl)methyl]ethanediamide is an organic compound that belongs to the class of amides This compound features a 3-methylphenyl group and a pyridin-4-ylmethyl group attached to an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)-N’-[(pyridin-4-yl)methyl]ethanediamide typically involves the reaction of 3-methylphenylamine with pyridin-4-ylmethylamine in the presence of an appropriate coupling agent. Common coupling agents include carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) under mild conditions.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This could involve the use of more efficient catalysts, continuous flow reactors, or alternative solvents that are more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylphenyl)-N’-[(pyridin-4-yl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a drug candidate or a pharmacophore in drug design.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-N’-[(pyridin-4-yl)methyl]ethanediamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with its targets, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methylphenyl)-N’-[(pyridin-3-yl)methyl]ethanediamide
  • N-(4-methylphenyl)-N’-[(pyridin-4-yl)methyl]ethanediamide
  • N-(3-methylphenyl)-N’-[(pyridin-4-yl)ethyl]ethanediamide

Uniqueness

N-(3-methylphenyl)-N’-[(pyridin-4-yl)methyl]ethanediamide is unique due to the specific positioning of the methyl and pyridinyl groups, which can influence its chemical reactivity and biological activity. The presence of the 3-methylphenyl group may enhance its hydrophobic interactions, while the pyridin-4-ylmethyl group can participate in π-π stacking and hydrogen bonding, making it a versatile compound for various applications.

Properties

IUPAC Name

N'-(3-methylphenyl)-N-(pyridin-4-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-11-3-2-4-13(9-11)18-15(20)14(19)17-10-12-5-7-16-8-6-12/h2-9H,10H2,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COVIFKBNHFMWIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=O)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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